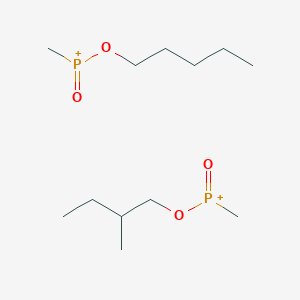
methyl-(2-methylbutoxy)-oxophosphanium;methyl-oxo-pentoxyphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium are organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and carbon atoms, forming unique structures that have various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium typically involves the reaction of phosphorus oxychloride with alcohols such as 2-methylbutanol and pentanol, respectively. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert these compounds into phosphines.
Substitution: They can undergo nucleophilic substitution reactions where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other organophosphorus compounds.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with molecular targets such as enzymes and receptors. The phosphorus atom in these compounds can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the structure of the compound and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylphosphine: A simpler organophosphorus compound with similar reactivity.
Triphenylphosphine: Another organophosphorus compound used in similar applications.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium are unique due to their specific alkoxy groups, which confer distinct chemical and physical properties. These compounds have unique reactivity patterns and applications compared to other organophosphorus compounds.
Eigenschaften
CAS-Nummer |
87025-52-3 |
|---|---|
Molekularformel |
C12H28O4P2+2 |
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
methyl-(2-methylbutoxy)-oxophosphanium;methyl-oxo-pentoxyphosphanium |
InChI |
InChI=1S/2C6H14O2P/c1-4-6(2)5-8-9(3)7;1-3-4-5-6-8-9(2)7/h6H,4-5H2,1-3H3;3-6H2,1-2H3/q2*+1 |
InChI-Schlüssel |
YDPLNBTYBDUREQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCO[P+](=O)C.CCC(C)CO[P+](=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



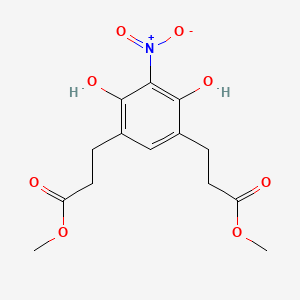
![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)
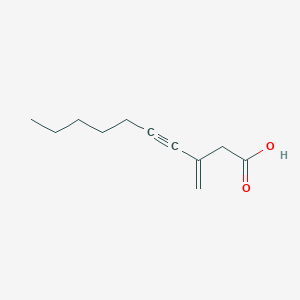

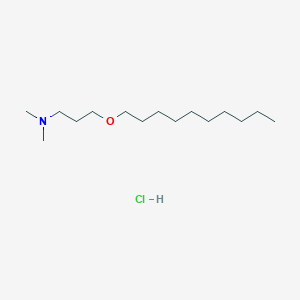
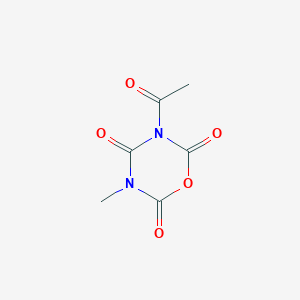
![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
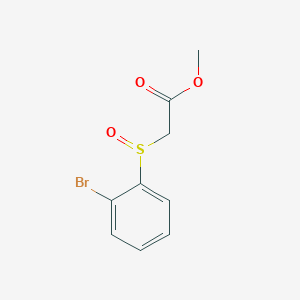
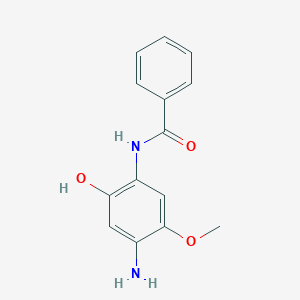
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
